molecular formula C8H6FIN2O B3293634 6-Fluoro-3-iodo-4-methoxyindazole CAS No. 885520-99-0

6-Fluoro-3-iodo-4-methoxyindazole

Cat. No. B3293634
CAS RN: 885520-99-0
M. Wt: 292.05 g/mol
InChI Key: LUSZOUBDQHKXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-iodo-4-methoxyindazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound is a heterocyclic organic molecule that contains both fluorine and iodine atoms, making it a unique and valuable compound for researchers.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-4-methoxyindazole is not fully understood, but researchers believe that it works by inhibiting the activity of certain enzymes and proteins involved in tumor growth and inflammation. Specifically, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been found to induce apoptosis (cell death) in cancer cells, and to inhibit the proliferation of cancer cells. Additionally, the compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Fluoro-3-iodo-4-methoxyindazole in lab experiments is its high potency and selectivity against cancer cells and inflammatory markers. Additionally, the compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of the compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 6-Fluoro-3-iodo-4-methoxyindazole. One area of interest is the development of new derivatives of the compound with improved potency and selectivity against cancer cells and inflammatory markers. Additionally, researchers are exploring the potential use of the compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is interest in further understanding the mechanism of action of the compound and its potential applications in other areas of research, such as neurology and immunology.
Conclusion:
In summary, this compound is a promising compound with potential applications in various fields of scientific research. Its antitumor and anti-inflammatory properties make it a valuable candidate for the development of new drugs and therapies. While there are limitations to its use, ongoing research is exploring ways to overcome these challenges and further unlock the potential of this unique compound.

Scientific Research Applications

6-Fluoro-3-iodo-4-methoxyindazole has been extensively studied for its potential applications in medicinal chemistry. Researchers have found that the compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-fluoro-3-iodo-4-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSZOUBDQHKXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=NNC(=C12)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286913
Record name 6-Fluoro-3-iodo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885520-99-0
Record name 6-Fluoro-3-iodo-4-methoxy-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-iodo-4-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-3-iodo-4-methoxyindazole
Reactant of Route 2
6-Fluoro-3-iodo-4-methoxyindazole
Reactant of Route 3
Reactant of Route 3
6-Fluoro-3-iodo-4-methoxyindazole
Reactant of Route 4
6-Fluoro-3-iodo-4-methoxyindazole
Reactant of Route 5
6-Fluoro-3-iodo-4-methoxyindazole
Reactant of Route 6
Reactant of Route 6
6-Fluoro-3-iodo-4-methoxyindazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.